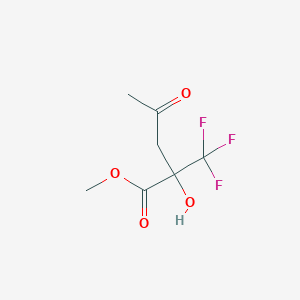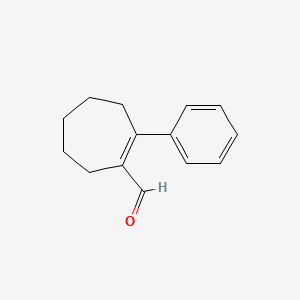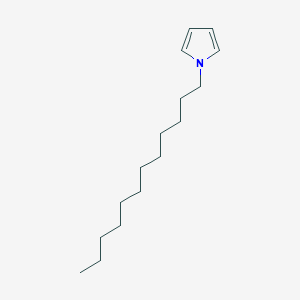
1-Dodecyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with dodecyl bromide in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction results in the formation of this compound .
Industrial Production Methods: Industrial production of pyrroles, including this compound, often involves the treatment of furan with ammonia in the presence of solid acid catalysts like silicon dioxide and aluminum oxide . This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert the pyrrole ring into more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrole ring .
Aplicaciones Científicas De Investigación
1-Dodecyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-dodecyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Pyrrole: The parent compound, pyrrole, lacks the dodecyl group and has different chemical properties.
N-Methylpyrrole: Similar to 1-dodecyl-1H-pyrrole but with a methyl group instead of a dodecyl group.
N-Phenylpyrrole: Contains a phenyl group attached to the nitrogen atom of the pyrrole ring.
Uniqueness: this compound is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of amphiphilic molecules and surfactants .
Propiedades
Número CAS |
127691-88-7 |
|---|---|
Fórmula molecular |
C16H29N |
Peso molecular |
235.41 g/mol |
Nombre IUPAC |
1-dodecylpyrrole |
InChI |
InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15-16H,2-11,14H2,1H3 |
Clave InChI |
RGKHJCJLLHLXDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
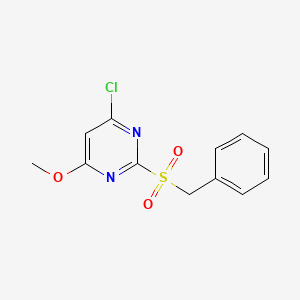
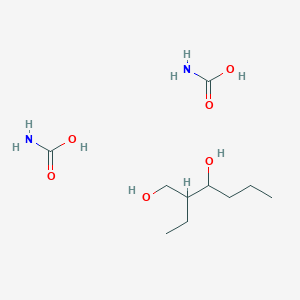
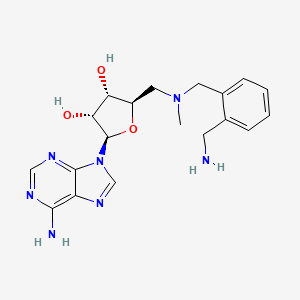

![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
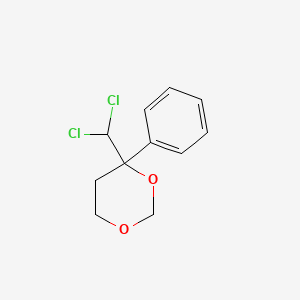
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
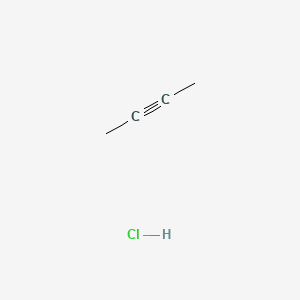

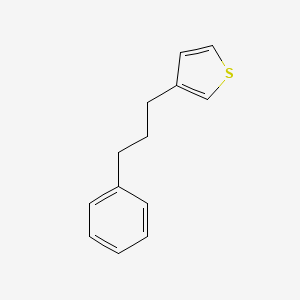
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
